molecular formula C8H12O B14656176 3-Ethenyl-3-methylcyclopentanone CAS No. 49664-66-6

3-Ethenyl-3-methylcyclopentanone

Cat. No.: B14656176
CAS No.: 49664-66-6
M. Wt: 124.18 g/mol
InChI Key: CBYHCZCGFCUJQT-UHFFFAOYSA-N
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Description

3-Ethenyl-3-methylcyclopentanone is an organic compound with the molecular formula C8H12O It is a monocyclic ketone characterized by a five-membered ring structure with a methyl group and an ethenyl group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethenyl-3-methylcyclopentanone can be achieved through several methods. One common approach involves the alkylation of cyclopentanone with appropriate alkylating agents under controlled conditions. For instance, the reaction of cyclopentanone with methyl iodide in the presence of a strong base like sodium hydride can yield 3-methylcyclopentanone. Subsequent ethenylation using reagents such as vinyl magnesium bromide can introduce the ethenyl group at the desired position.

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation and ethenylation reactions. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Ethenyl-3-methylcyclopentanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethenyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Compounds with substituted functional groups

Scientific Research Applications

3-Ethenyl-3-methylcyclopentanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Ethenyl-3-methylcyclopentanone involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in nucleophilic addition reactions, while the ethenyl group can undergo electrophilic addition. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methylcyclopentanone: Lacks the ethenyl group, making it less reactive in certain types of chemical reactions.

    Cyclopentanone: The parent compound without any substituents, offering a simpler structure for comparison.

    3-Ethenylcyclopentanone: Similar structure but without the methyl group, affecting its chemical properties and reactivity.

Uniqueness

3-Ethenyl-3-methylcyclopentanone is unique due to the presence of both a methyl and an ethenyl group on the cyclopentanone ring

Properties

CAS No.

49664-66-6

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

3-ethenyl-3-methylcyclopentan-1-one

InChI

InChI=1S/C8H12O/c1-3-8(2)5-4-7(9)6-8/h3H,1,4-6H2,2H3

InChI Key

CBYHCZCGFCUJQT-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)C1)C=C

Origin of Product

United States

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